(R)-2-(Pyrrolidin-3-yl)ethan-1-amine
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Overview
Description
®-2-(Pyrrolidin-3-yl)ethan-1-amine is a chiral amine compound that features a pyrrolidine ring attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as ®-pyrrolidine-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using reducing agents like lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a series of reactions involving tosylation followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce intermediates.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques like crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the ethylamine chain.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
®-2-(Pyrrolidin-3-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
N-Methyl-2-(pyrrolidin-3-yl)ethan-1-amine: A methylated derivative with altered pharmacological properties.
2-(Pyrrolidin-3-yl)ethanol: An alcohol derivative with different reactivity.
Uniqueness
®-2-(Pyrrolidin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its analogs.
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]ethanamine |
InChI |
InChI=1S/C6H14N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1 |
InChI Key |
BGFISPDIDBIVFH-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CCN |
Canonical SMILES |
C1CNCC1CCN |
Origin of Product |
United States |
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